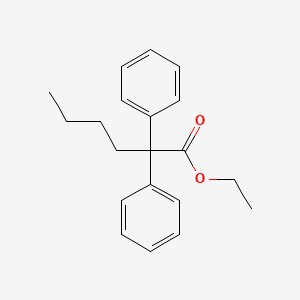
Ethyl 2,2-diphenylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-diphenylhexanoate is an organic compound with a unique structure that includes an ethyl ester group attached to a hexanoic acid chain, which is further substituted with two phenyl groups at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-diphenylhexanoate typically involves the esterification of 2,2-diphenylhexanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-diphenylhexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: The major product is 2,2-diphenylhexanoic acid.
Reduction: The major product is 2,2-diphenylhexanol.
Substitution: Products vary depending on the substituent introduced to the phenyl rings.
Scientific Research Applications
Ethyl 2,2-diphenylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,2-diphenylhexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The phenyl groups may also play a role in its activity by facilitating interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2-diphenylpropanoate
- Ethyl 2,2-diphenylbutanoate
- Ethyl 2,2-diphenylpentanoate
Uniqueness
Ethyl 2,2-diphenylhexanoate is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The presence of two phenyl groups also imparts distinct chemical characteristics compared to other similar compounds.
Properties
CAS No. |
2888-12-2 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
ethyl 2,2-diphenylhexanoate |
InChI |
InChI=1S/C20H24O2/c1-3-5-16-20(19(21)22-4-2,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15H,3-5,16H2,1-2H3 |
InChI Key |
BHGIGYPEXSPRNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



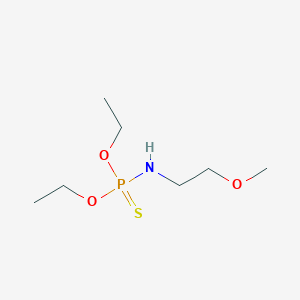
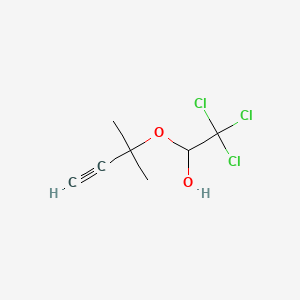
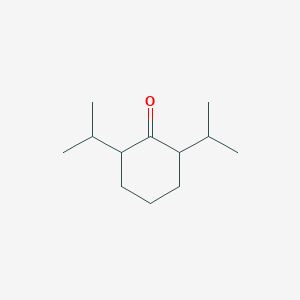
![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
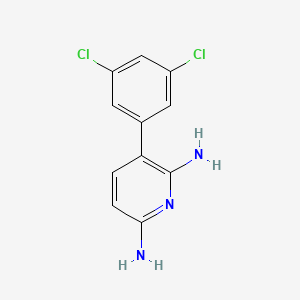

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
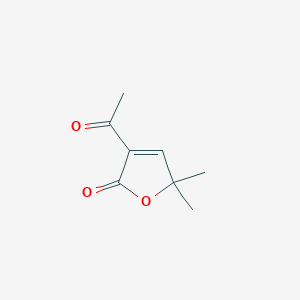
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)
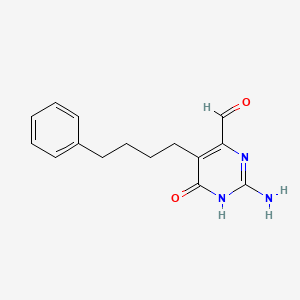
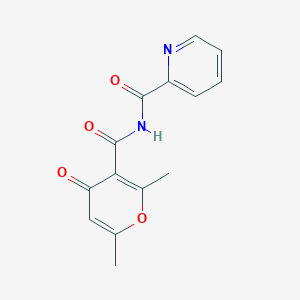
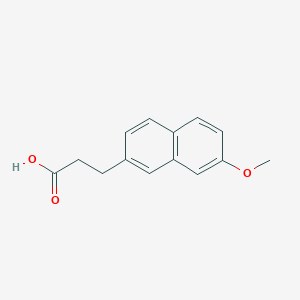
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
